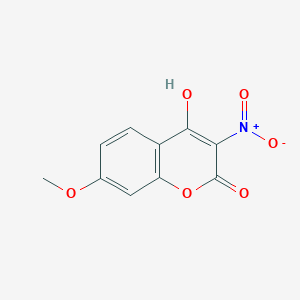

4-Hydroxy-7-methoxy-3-nitrocoumarin

Description

Contextualization within Modern Coumarin (B35378) Chemistry Research

The field of coumarin chemistry is dynamic and continually evolving, driven by the discovery of new synthetic methodologies and the quest for molecules with novel properties. jopir.innih.govnih.gov Substituted coumarins, in particular, are a major focus, as the introduction of various functional groups onto the basic coumarin framework can dramatically alter their physical, chemical, and biological characteristics. researchgate.net

Substituted coumarin frameworks are integral to numerous areas of the chemical sciences. researchgate.netresearchgate.net Their inherent fluorescence has led to their use as dyes and fluorescent probes. researchgate.net In medicinal chemistry, the coumarin scaffold is considered a "privileged structure" due to its recurrence in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netwisdomlib.org Modern synthetic strategies, such as metal-catalyzed cross-coupling and multi-component reactions, have further expanded the diversity of accessible coumarin derivatives. jopir.innih.gov

The study of hydroxycoumarins has a rich history, with early research often focused on their natural occurrence and anticoagulant properties. chemicalbook.comscispace.com The synthesis of 4-hydroxycoumarins, a key subclass, has been a subject of investigation for many years, with methods like the Pechmann condensation being classical routes. nih.govresearchgate.net

The introduction of the nitro group onto the coumarin ring represents a significant area of research. Nitration of coumarins has been explored to create a range of derivatives with interesting chemical reactivity and potential applications. scispace.comchemmethod.comchemmethod.comiscientific.org The synthesis of nitrocoumarins is often achieved through the direct nitration of a coumarin precursor, with reaction conditions such as temperature and the choice of nitrating agent being crucial in determining the outcome and isomer distribution. scispace.comchemmethod.comchemmethod.comiscientific.org 3-Nitrocoumarins, specifically, are recognized as versatile intermediates in organic synthesis. nih.gov

Rationale for Dedicated Academic Investigation of 4-Hydroxy-7-methoxy-3-nitrocoumarin

The specific combination of hydroxyl, methoxy (B1213986), and nitro groups on the coumarin scaffold in this compound makes it a compelling subject for dedicated academic study.

The structure of this compound presents a fascinating interplay of electronic effects. The hydroxyl group at position 4 and the methoxy group at position 7 are both electron-donating groups, which influence the electron density of the coumarin ring system. nih.govbohrium.com Conversely, the nitro group at position 3 is a strong electron-withdrawing group. ontosight.ai

This unique electronic arrangement has several theoretical implications:

Reactivity: The electron-donating groups activate the ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it and directs incoming electrophiles. The hydroxyl group at the 4-position can also participate in various reactions, including O-acylation and Michael additions.

Spectroscopic Properties: The combination of these functional groups is expected to significantly impact the molecule's absorption and emission spectra. The nitro group, in particular, is known to influence fluorescence, often leading to quenching.

Acidity: The presence of the electron-withdrawing nitro group is anticipated to influence the acidity of the 4-hydroxyl proton.

Theoretical studies on substituted coumarins using methods like Density Functional Theory (DFT) have been instrumental in understanding the relationship between structure and electronic properties, such as HOMO-LUMO energy gaps and charge distribution. mdpi.comphyschemres.org Such computational analyses of this compound could provide deeper insights into its reactivity and potential applications. A scaled quantum chemical calculation has been previously used to analyze the FT-IR and FT-Raman spectra of 4-hydroxy-3-nitrocoumarin (B1395564). ijcrar.com

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of multiple functional groups provides several reaction sites for further chemical transformations.

A key reaction is the reduction of the nitro group at the 3-position to an amino group, yielding 3-amino-4-hydroxy-7-methoxycoumarin. This amino derivative is a versatile precursor for the construction of various fused heterocyclic systems. For instance, 3-amino-4-hydroxycoumarins can be used to synthesize coumarin-fused pyrroles and other heterocycles. nih.gov The synthesis of 4-chloro-3-nitrocoumarin (B1585357) from 4-hydroxy-3-nitrocoumarin has also been reported, which then serves as a precursor for other derivatives. scispace.com

The typical synthesis of this compound involves the nitration of 4-hydroxy-7-methoxycoumarin (B561722). Careful control of reaction conditions, such as temperature and the nitrating agent (e.g., fuming nitric acid in acetic anhydride), is crucial to achieve the desired 3-nitro substitution.

Properties

IUPAC Name |

4-hydroxy-7-methoxy-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c1-16-5-2-3-6-7(4-5)17-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANZFICLJFFUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxy 7 Methoxy 3 Nitrocoumarin and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

The primary and most direct route to 4-hydroxy-7-methoxy-3-nitrocoumarin involves the electrophilic nitration of its precursor, 4-hydroxy-7-methoxycoumarin (B561722). Concurrently, medicinal chemists have explored alternative strategies that construct the functionalized coumarin (B35378) ring from simpler acyclic precursors.

Regioselective Nitration of 4-Hydroxy-7-methoxycoumarin

The introduction of a nitro group (-NO₂) onto the 4-hydroxy-7-methoxycoumarin core is a classic example of electrophilic aromatic substitution. The key challenge and focus of this pathway is controlling the position of nitration to exclusively target the C3 position. The synthesis is typically achieved by the nitration of the corresponding 4-hydroxycoumarin (B602359) precursor. nih.gov

The synthesis of 4-hydroxy-3-nitrocoumarins is most commonly achieved through the direct nitration of the 4-hydroxycoumarin parent molecule. nih.govnih.gov Researchers have employed various nitrating systems to achieve this transformation, with the choice of reagents and conditions influencing the reaction's efficiency and outcome.

A prevalent method involves the use of a mixture of nitric acid and a suitable solvent or co-reagent. For instance, the reaction can be carried out using concentrated nitric acid in glacial acetic acid. scispace.com In some protocols, a small amount of sodium nitrite (B80452) is added to the solution of 4-hydroxycoumarin in acetic acid before the dropwise addition of nitric acid, with the reaction proceeding at an elevated temperature of 60°C. nih.govrsc.org Another approach utilizes fuming nitric acid in acetic anhydride (B1165640), often conducted at reduced temperatures (0–5°C) to control the reaction's exothermicity and minimize potential side reactions.

More advanced and environmentally conscious methods have also been developed. These include the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) on a solid support like montmorillonite (B579905) K-10 clay, which can be performed under solvent-free microwave irradiation, offering an expeditious and regioselective nitration pathway. arabjchem.orgresearchgate.net

| Nitrating Agent System | Reaction Conditions | Reference |

|---|---|---|

| Concentrated Nitric Acid (HNO₃) / Glacial Acetic Acid (AcOH) | Standard laboratory conditions | scispace.com |

| Sodium Nitrite (NaNO₂) / Nitric Acid (HNO₃) in Acetic Acid (AcOH) | Stirring at 60°C | nih.govrsc.org |

| Fuming Nitric Acid / Acetic Anhydride | 0–5°C to minimize side reactions | |

| Cerium(IV) Ammonium Nitrate (CAN) on Montmorillonite K-10 Clay | Solvent-free, microwave irradiation | arabjchem.orgresearchgate.net |

The remarkable regioselectivity observed in the nitration of 4-hydroxy-7-methoxycoumarin is a direct consequence of the electronic effects exerted by the pre-existing substituents on the coumarin ring. The hydroxyl (-OH) group at position C4 and the methoxy (B1213986) (-OCH₃) group at position C7 are both powerful electron-donating groups. openstax.org

Alternative Cyclization Strategies for Coumarin Ring Formation

Beyond the direct nitration of a pre-formed coumarin, alternative synthetic routes focus on constructing the 3-nitrocoumarin (B1224882) skeleton from acyclic starting materials. These methods offer a different strategic approach, building the desired functionality into the molecule during the ring-forming, or cyclization, step.

A notable modern and metal-free approach involves the nitrative cyclization of aryl alkynoates. rsc.orgnih.gov In this one-pot synthesis, an aryl alkynoate is treated with tert-butyl nitrite (TBN) as the sole reagent. rsc.orgnih.govfrontiersin.org The reaction proceeds through a cascade mechanism initiated by a nitro radical addition to the alkyne, followed by a 5-exo-trig spirocyclization and subsequent ester migration to yield the final 3-nitrocoumarin product. rsc.orgnih.gov This methodology is valued for its high regioselectivity, good functional group tolerance, and avoidance of harsh, toxic reagents. nih.govfrontiersin.org

While classical methods for coumarin synthesis, such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions, form the foundational knowledge for building the coumarin core, the direct nitrative cyclization represents a significant advancement for preparing 3-nitro substituted analogues specifically. nih.govfrontiersin.org

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

Improving the efficiency and yield of synthetic routes is a constant goal in chemical research. For the synthesis of this compound and its analogues, optimization efforts have focused on catalyst development, the role of solvents, and the implementation of modern energy sources like microwave irradiation.

Catalyst Development and Solvent Effects on Synthetic Efficiency

The efficiency of coumarin synthesis can be dramatically influenced by the choice of catalyst and solvent system. While many optimization studies focus on ring-forming reactions like the Pechmann condensation, the principles are broadly applicable to enhancing synthetic efficiency.

Catalyst Development: A wide range of catalysts have been explored to improve coumarin synthesis. Heterogeneous solid acid catalysts are particularly attractive due to their ease of separation and potential for reuse. Examples include:

Amberlyst-15: A sulfonic acid resin that has proven to be a highly effective and recyclable catalyst for Pechmann condensations under solvent-free conditions. mdpi.comresearchgate.net

Zeolites and Functionalized Silicas: Materials like zeolite β and sulfonic acid-functionalized hybrid silica (B1680970) have been used, though they may show lower activity compared to polymer-based resins like Amberlyst-15. mdpi.com

Metal-doped Oxides: A novel heterogeneous catalyst, Ti(IV)-doped ZnO (specifically Zn₀.₉₂₅Ti₀.₀₇₅O), has been shown to have high surface area and good Lewis acidity, effectively catalyzing the Pechmann condensation with short reaction times. acs.orgresearchgate.net

Cerium(IV) Ammonium Nitrate (CAN): For the nitration step itself, using CAN on a montmorillonite K-10 clay support provides a regioselective and efficient solid-state method, eliminating the need for traditional acid mixtures. arabjchem.orgresearchgate.net

Solvent Effects: The choice of solvent, or the lack thereof, is a critical parameter.

Solvent-Free Conditions: Conducting reactions neat (without solvent), often with gentle heating or microwave irradiation, is a key principle of green chemistry. mdpi.comnih.gov This approach has been successfully applied to the Pechmann reaction using catalysts like Amberlyst-15, leading to high yields and simplifying product work-up. mdpi.comresearchgate.net Grinding solid reactants together, as in the case of CAN-mediated nitration, also represents an effective solvent-free technique. researchgate.net

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields. arabjchem.orgmdpi.com It is particularly effective for solid-state reactions, such as the nitration of high-melting hydroxycoumarins with CAN on a clay support, overcoming the sluggishness of the reaction at room temperature. arabjchem.orgresearchgate.net

Conventional Solvents: When solvents are necessary, their polarity and properties are optimized. For the synthesis of coumarin-3-carboxylic esters, for example, ethanol (B145695) was found to be the optimal solvent when using an FeCl₃ catalyst. nih.gov The final purification of this compound often involves column chromatography with a solvent system like an ethyl acetate/hexane gradient to isolate the pure product and maximize the isolated yield.

| Catalyst | Reaction Type | Key Optimization Feature | Reference |

|---|---|---|---|

| Amberlyst-15 | Pechmann Condensation | Efficient, reusable, solvent-free conditions | mdpi.comresearchgate.net |

| Zn₀.₉₂₅Ti₀.₀₇₅O | Pechmann Condensation | Novel heterogeneous catalyst, short reaction times | acs.orgresearchgate.net |

| Cerium(IV) Ammonium Nitrate (CAN) on Clay | Nitration | Solvent-free, microwave-assisted, high regioselectivity | arabjchem.orgresearchgate.net |

| FeCl₃ | Knoevenagel Condensation | Optimized with ethanol as solvent | nih.gov |

Temperature and Pressure Influence on Reaction Selectivity and Yield

The conditions under which a chemical reaction is carried out, specifically temperature and pressure, can profoundly impact the outcome, influencing both the yield of the desired product and the selectivity towards its formation over potential side products. In the synthesis of this compound, which is typically achieved by the nitration of 7-methoxy-4-hydroxycoumarin, precise control of temperature is crucial.

The nitration is an electrophilic substitution reaction, and the electron-donating effects of the hydroxyl group at position 4 and the methoxy group at position 7 direct the incoming nitro group primarily to the C3 position. However, the reaction is sensitive to temperature. To minimize the formation of by-products from over-nitration or degradation of the coumarin ring, the reaction is often carried out at reduced temperatures, for instance, between 0 and 5°C. One common method involves the use of fuming nitric acid in acetic anhydride under these chilled conditions. Another approach utilizes a mixture of concentrated nitric acid and glacial acetic acid, where careful control of the nitric acid addition rate and temperature is necessary to prevent undesirable side reactions.

In the broader context of coumarin synthesis, such as in the Pechmann condensation, temperature is also a key parameter. For example, in the synthesis of 7-hydroxy-4-methylcoumarin using an Amberlyst-15 catalyst, the yield was found to be optimal at 110°C. Increasing the temperature beyond this point led to a decrease in yield, likely due to the formation of side products and reduced catalyst stability at higher temperatures. researchgate.net

While the influence of temperature is well-documented for many coumarin syntheses, the effect of pressure is less commonly studied. numberanalytics.com For most solution-phase reactions carried out at or near atmospheric pressure, variations in pressure are not considered a significant factor affecting selectivity and yield. However, in reactions involving volatile substances, pressure can become a more critical parameter to control. numberanalytics.com

The following table summarizes the effect of temperature on the yield of a related coumarin synthesis, highlighting the importance of this parameter.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 40 | 20 |

| 2 | 80 | 50 |

| 3 | 110 | 95 |

| 4 | 130 | 80 |

| 5 | 150 | 55 |

| Table 1: Effect of temperature on the Pechmann condensation of resorcinol (B1680541) to form 7-hydroxy-4-methylcoumarin, a precursor to related coumarins. researchgate.net |

Novel Synthetic Routes and Sustainable Chemistry Perspectives

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of coumarins, this has led to the development of novel methodologies that are more environmentally benign. eurekaselect.com

Green chemistry approaches to coumarin synthesis include the use of alternative energy sources like microwaves and ultrasound, as well as the use of solvent-free conditions or environmentally friendly solvents like water. eurekaselect.com

Microwave-assisted organic synthesis has emerged as a powerful technique that can accelerate reaction rates, improve yields, and enhance product purity. In the context of coumarin synthesis, microwave irradiation has been successfully applied to various reaction types, including the Pechmann condensation and Knoevenagel condensation. For instance, the synthesis of 3-substituted coumarins has been achieved with high yields under solvent-free conditions using a catalytic amount of ZrOCl₂·8H₂O under microwave heating. sharif.edu This method offers advantages such as short reaction times and clean reaction profiles. sharif.edu Another example is the rapid solventless synthesis of 3-substituted coumarins and benzocoumarins by microwave irradiation of the corresponding enaminones. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, provides another alternative energy source for chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates. scirp.org The synthesis of various substituted coumarins has been effectively carried out using ultrasound irradiation, often under mild and solvent-free conditions. nih.govnih.gov For example, an efficient synthesis of 3-arylcoumarins has been developed using an ultrasound-assisted one-pot acylation/cyclization reaction, which allows for the rapid generation of coumarin libraries without the need for solvents or chromatographic purification. acs.org

Conducting reactions in the absence of a solvent or in an aqueous medium are key tenets of green chemistry. Solvent-free, or solid-state, reactions can lead to higher efficiency, reduced pollution, and easier work-up procedures. The mechanochemical synthesis of coumarins via the Pechmann condensation, for example, can be performed by ball milling phenol (B47542) derivatives with β-ketoesters in the presence of a mild acid catalyst at ambient temperature. rsc.orgrsc.org This method is scalable and avoids the use of hazardous solvents. rsc.orgrsc.org Similarly, solvent-free synthesis of coumarins has been achieved using catalysts like FeF₃ under microwave irradiation, offering high yields and short reaction times. chemmethod.com

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While many organic compounds have low solubility in water, this can sometimes be advantageous in driving reactions to completion. The synthesis of 3-substituted coumarins can be performed in water via a one-pot Knoevenagel condensation, offering high yields without the need for organic solvents. researchgate.net Deep eutectic solvents, which are often biodegradable and have low toxicity, have also been employed as green reaction media for coumarin synthesis. nih.gov

The following table presents a comparison of different catalysts used in the solvent-free synthesis of 7-hydroxy-4-methylcoumarin.

| Entry | Catalyst | Time (min) | Yield (%) |

| 1 | Xanthan sulfuric acid | 10 | 96 |

| 2 | Silica sulfuric acid | 15 | 92 |

| 3 | Methane sulfonic acid | 20 | 86 |

| 4 | Sulfuric acid | 25 | 82 |

| Table 2: Comparison of catalysts for the solvent-free synthesis of 7-hydroxy-4-methylcoumarin. rsc.org |

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot operation. MCRs are highly atom-economical and offer a streamlined approach to the synthesis of complex molecules. Several MCRs have been developed for the synthesis of coumarin frameworks. For example, a stereoselective synthesis of 3,4-dihydro-7-nitrocoumarin derivatives has been achieved through a four-component reaction of 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol at room temperature without the need for a catalyst. academie-sciences.fr This demonstrates the potential of MCRs to construct nitro-substituted coumarin analogues. Another example involves the base-catalyzed, pseudo-four-component reaction of 4-hydroxycoumarin, acetone, and an amine to produce pyrano[2,3-c]coumarins. nih.gov

Mechanosynthesis, or mechanochemistry, involves the use of mechanical force to induce chemical reactions. rsc.orggordon.edu This solvent-free technique is typically carried out in a ball mill where the grinding and mixing of solid reactants can lead to the formation of new chemical bonds. The Pechmann condensation has been successfully adapted to a mechanochemical process for the synthesis of a variety of coumarin derivatives. rsc.orgrsc.org This method is not only environmentally friendly but can also offer excellent regioselectivity and high yields. rsc.org

Green Chemistry Methodologies in Coumarin Synthesis

Chemo- and Regioselectivity in the Synthesis of Substituted Coumarins

Chemo- and regioselectivity are critical aspects of the synthesis of substituted coumarins, including this compound. Chemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the synthesis of this compound, the key step is the nitration of 7-methoxy-4-hydroxycoumarin. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the coumarin ring. The hydroxyl group at C4 and the methoxy group at C7 are both electron-donating and activating groups. They direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the ortho and para positions. In this specific case, the C3 position is activated by both the C4-hydroxyl and the C7-methoxy groups, making it the most favorable site for electrophilic attack. This leads to the highly regioselective formation of the 3-nitro derivative.

The choice of reaction conditions can also influence selectivity. For instance, in the nitration of some coumarin derivatives, the use of cerium(IV) ammonium nitrate (CAN) in an aqueous medium can offer higher regioselectivity compared to CAN in acetic acid. arkat-usa.org

In the synthesis of more complex coumarin analogues, controlling chemo- and regioselectivity can be more challenging. For example, in the synthesis of furo[3,2-c]coumarins from 4-hydroxycoumarins and β-ketothioamides, the reaction proceeds with high chemo- and regioselectivity, favoring O-cyclization over S-cyclization to exclusively form the furan-fused product. rsc.org Similarly, in the Mannich reaction on certain dihydroxycoumarins, the position of substitution can be controlled by the existing substitution pattern on the coumarin framework. nih.gov

The following table provides examples of the regioselective synthesis of nitro-substituted coumarins.

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) |

| 7-methoxy-4-hydroxycoumarin | Fuming HNO₃, Acetic anhydride, 0–5°C | This compound | Not specified |

| 4-hydroxycoumarin | HNO₃, NaNO₂, AcOH, 60°C | 4-hydroxy-3-nitrocoumarin (B1395564) | 85% nih.gov |

| 4,7-dimethylcoumarin | conc. H₂SO₄, conc. HNO₃, 0-5°C | 4,7-dimethyl-6-nitrocoumarin and 4,7-dimethyl-8-nitrocoumarin | Not specified |

| Table 3: Examples of regioselective nitration of coumarin derivatives. nih.govsapub.org |

Elucidation of Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Coumarin (B35378) Core

The coumarin nucleus of 4-hydroxy-7-methoxy-3-nitrocoumarin is amenable to various substitution reactions. The electron density distribution, influenced by the substituents, dictates the reactivity at different positions. The C3 position is notably electron-deficient due to the adjacent nitro group and the lactone carbonyl, making it a prime target for nucleophiles. Conversely, the 4-hydroxyl group provides a site for reactions with electrophiles.

The nitro group at the C3 position is a key functional handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is a pivotal step in the synthesis of a wide array of derivatives, as the resulting 3-amino-4-hydroxy-7-methoxycoumarin is a versatile intermediate for further functionalization.

Several methods have been established for the reduction of 3-nitrocoumarins. A common and efficient method involves catalytic hydrogenation. For instance, 3-nitro-4-hydroxycoumarins can be reduced by hydrogenation over a palladium on carbon (Pd/C) catalyst at atmospheric pressure. ias.ac.in This method is often clean and provides the corresponding 3-amino-4-hydroxycoumarins in good yields. ias.ac.in

Another widely used method employs reducing agents such as metals in acidic media. For example, the reduction of a substituted 8-nitrocoumarin to the corresponding 8-aminocoumarin (B7905564) has been successfully achieved using iron powder in the presence of concentrated hydrochloric acid. mdpi.com This classical approach is robust and applicable to various nitrocoumarin derivatives. The general conditions for these reductions are summarized in the table below.

Interactive Table: Reagents and Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| Palladium on Carbon (Pd/C), H₂ | Methanol | Atmospheric pressure, 3 hours | 3-Amino-4-hydroxycoumarin | ias.ac.in |

| Iron powder, conc. HCl | Not specified | Not specified | 8-Amino-3-bromo-7-hydroxy-4-methyl coumarin | mdpi.com |

| Tin(II) chloride (SnCl₂) | Not specified | Not specified | 3-(α-aroylamido)-4-hydroxycoumarin derivatives (via in situ amine formation) | researchgate.net |

The resulting 3-amino-4-hydroxycoumarin derivatives are valuable precursors for synthesizing fused heterocyclic systems, such as oxazoles, by condensation with aldehydes. ias.ac.in

The enolic hydroxyl group at the C4 position is a primary site for electrophilic attack, particularly for acylation and etherification reactions. These modifications are crucial for altering the lipophilicity and biological activity of the coumarin scaffold.

O-Acylation: The reaction of 4-hydroxycoumarins with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of the corresponding 4-acyloxycoumarin esters. arabjchem.orgsciepub.comsciepub.com This O-acylation is a standard transformation for protecting the hydroxyl group or for introducing specific acyl moieties to study structure-activity relationships. sciepub.comsciepub.com The reaction proceeds via the formation of an alcoholate anion in a basic medium, which then acts as a nucleophile. sciepub.com Microwave irradiation has also been employed to facilitate these reactions, often in the absence of a solvent. sciepub.com

Etherification: The 4-hydroxyl group can also be converted into an ether. Standard Williamson ether synthesis conditions, involving an alkyl halide in the presence of a base like potassium carbonate, are effective. For example, the methylation of a hydroxyl group on a related nitrocoumarin derivative was achieved using methyl iodide and anhydrous potassium carbonate, affording the corresponding methoxy (B1213986) derivative. mdpi.com This reaction provides a straightforward route to 4-alkoxy-7-methoxy-3-nitrocoumarin derivatives, allowing for the introduction of a variety of alkyl and aryl groups.

Interactive Table: Conditions for O-Acylation and Etherification

| Reaction Type | Reagents | Base/Catalyst | Conditions | Product Type | Reference |

| O-Acylation | Acyl chlorides | Pyridine, Triethylamine | Standard | 4-Acyloxycoumarin | arabjchem.orgsciepub.com |

| O-Acylation | Acid halides | NaOH or Copper salts | Microwave, Solvent-free | O-acylated coumarins | sciepub.com |

| Etherification | Methyl iodide | Anhydrous K₂CO₃ | Not specified | 4-Methoxycoumarin | mdpi.com |

The electron-deficient nature of the pyrone ring in 3-nitrocoumarins facilitates nucleophilic attack. This can lead to displacement reactions at either the C3 or C4 position.

Displacement at the 4-Position: The hydroxyl group at the C4 position can be directly displaced by nucleophiles. An efficient microwave-assisted procedure allows for the replacement of the 4-hydroxy group with various primary amines and morpholine, yielding N-substituted 4-aminocoumarins in excellent yields without the opening of the lactone ring. nih.gov This method offers significant advantages over traditional heating, including dramatically shorter reaction times and higher amine utilization. nih.gov

Displacement involving the 3-Position: More complex transformations involving the nitro group at C3 have been developed. A notable example is the three-component cine,ipso-disubstitution of nitrocoumarins. nih.govacs.org In this reaction, a nucleophile initially attacks the coumarin ring at a position adjacent to the nitro group (cine addition). Subsequent reaction with an electrophile and elimination of the nitro group as nitrite (B80452) (ipso substitution) leads to complex, polyfunctionalized biaryls. nih.govacs.org This sophisticated sequence leverages the electrophilicity of the nitrocoumarin, the nucleophilicity of the attacking species, and the ability of the nitrite ion to act as a leaving group. nih.gov This reaction highlights the ability of the nitro group to activate the ring for nucleophilic attack and then participate as a leaving group, enabling significant structural modifications.

Functionalization of the Coumarin Scaffold for Structural Diversification

The core structure of this compound serves as a versatile template for the synthesis of a diverse range of derivatives. By strategically modifying the different reactive sites, novel compounds with tailored chemical and biological properties can be generated.

The synthesis of libraries of derivatives based on a core scaffold is a cornerstone of medicinal chemistry, allowing for the systematic investigation of structure-activity relationships (SAR). The this compound framework is an excellent starting point for such studies. For instance, a study involving twenty-four substituted 4-hydroxy-3-nitrocoumarins revealed that these compounds possess antiallergic activity. nih.gov By varying the substituents on the coumarin ring, researchers can probe the structural requirements for optimal biological effect.

Derivatization can occur at multiple positions. As discussed, the nitro group can be reduced to an amine, which can then be further modified. The 4-hydroxyl group can be acylated or alkylated. mdpi.comarabjchem.org Additionally, the C3 position, once the nitro group is reduced, can be functionalized through reactions like the Mannich reaction to introduce aminoalkyl side chains. researchgate.net The resulting derivatives have been evaluated for a wide range of pharmacological activities, including anticoagulant, antibacterial, anti-inflammatory, and anticancer properties, demonstrating the broad therapeutic potential of this class of compounds. mdpi.comnih.gov

The reactive functional groups of this compound and its derivatives facilitate the construction of more complex, fused heterocyclic systems. This process, known as annulation, involves building a new ring onto the existing coumarin scaffold.

Heterocyclic Ring Annulation: The 3-amino-4-hydroxycoumarin derivative, readily obtained from the reduction of the nitro compound, is a key precursor for ring annulation. ias.ac.in For example, condensation of 3-amino-4-hydroxycoumarins with aromatic aldehydes yields coumarino[3,4-b]oxazoles. ias.ac.in Similarly, reactions starting from aminocoumarins or hydroxycoumarins can lead to the formation of fused pyrido- and pyrrolocoumarins, which are classes of compounds with significant biological interest. mdpi.comnih.gov These reactions often proceed through multi-component reactions or metal-catalyzed cyclizations. nih.gov

Spiro Compound Formation: The 4-hydroxycoumarin (B602359) moiety can also participate in reactions that form spiro compounds, where two rings are connected through a single shared carbon atom. For example, 4-hydroxycoumarins can undergo iodine-catalyzed cascade annulation with aurones to produce spirocyclic benzofuran-furocoumarins. nih.govresearchgate.net This reaction proceeds through a sequence of Michael addition, iodination, and intramolecular nucleophilic substitution. nih.gov Another approach involves the reaction of 4-hydroxycoumarins with ortho-amino benzaldehydes and other active methylene (B1212753) compounds to generate spiro-tetrahydroquinolines. researchgate.net These complex structures are of great interest due to their unique three-dimensional shapes and potential biological activities.

Transformation Reactions and Mechanistic Investigations

The reactivity of this compound is largely centered around the electrophilic nature of the pyrone ring, enhanced by the C3-nitro group, and the nucleophilic character of the C4-hydroxyl group. These features allow for a variety of chemical transformations, including ring-opening and recyclization reactions, as well as photochemical and thermal alterations.

While specific studies on the ring-opening and recyclization of this compound are not extensively documented, the reactivity of analogous 3-nitrocoumarins provides a strong predictive framework for its behavior. The electron-withdrawing nitro group at the 3-position renders the C2 and C4 positions of the coumarin ring highly susceptible to nucleophilic attack. This can lead to the opening of the pyrone ring, followed by subsequent recyclization to form new heterocyclic systems.

Research on 3-nitrochromone, a structurally related compound, has shown that it readily undergoes ring-opening and ring-closure reactions with various carbon nucleophiles. researchgate.net The specific outcome of these reactions is highly dependent on the nature of the attacking nucleophile. researchgate.net For instance, treatment of 3-nitrochromone with potent nucleophiles like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of expanded ring systems such as benzoxocinone derivatives. researchgate.net In contrast, reaction with other nucleophiles may result in the formation of pyridine or other heterocyclic adducts. researchgate.net

Based on these precedents, it can be inferred that this compound would react similarly with strong nucleophiles. The C4-hydroxy group might also participate in these transformations, potentially leading to a diverse array of novel heterocyclic structures. The general mechanism would likely involve an initial nucleophilic attack at the C2 or C4 position, followed by cleavage of the ester bond of the pyrone ring. The resulting intermediate could then undergo an intramolecular cyclization to yield a new ring system. The table below summarizes the expected products from the reaction of a generic 3-nitrocoumarin (B1224882) with various nucleophiles, providing a model for the potential reactivity of this compound.

| Nucleophile | Expected Product Type | Reference |

|---|---|---|

| Malononitrile | Benzoxocinone derivative | researchgate.net |

| Ethyl cyanoacetate | Benzoxocinone derivative | researchgate.net |

| Cyanoacetamide | Pyridine derivative | researchgate.net |

| Heterocyclic amines | Enaminones (via ring opening) | researchgate.net |

The presence of both a coumarin core and a nitroaromatic system in this compound suggests a rich and complex photochemical and thermal reactivity profile.

Photochemical Transformations: Nitroaromatic compounds are well-known for their diverse photochemical reactions, which can include photoreduction of the nitro group, intramolecular rearrangements, and photosubstitution reactions. researchgate.net The specific pathway taken is often dependent on the excitation wavelength and the presence of other functional groups. researchgate.net Coumarins, on their own, are also photochemically active and can undergo photodimerization and other cycloaddition reactions. mdpi.com

The photochemistry of nitrocoumarins often involves the nitro group. For example, some nitrocoumarin derivatives have been explored as photolabile protecting groups, where light is used to cleave a bond and release a "caged" molecule. researchgate.net This process typically relies on the photoreduction of the nitro group to a nitroso group, followed by a rearrangement that leads to bond cleavage. researchgate.net The excited state dynamics of nitroaromatic compounds are complex and can involve rapid intersystem crossing from the singlet to the triplet excited state. rsc.org

For nitroaromatic compounds, thermal degradation can proceed through various mechanisms, including the homolytic cleavage of the C-NO2 bond to generate nitrogen dioxide and an aryl radical. nih.gov The presence of other functional groups can influence the decomposition temperature and the nature of the degradation products. For instance, studies on the thermal degradation of nitrocellulose have shown that the decomposition temperature is dependent on the nitrate (B79036) content. nih.gov In the case of this compound, the presence of the hydroxyl and methoxy groups could potentially influence its thermal stability and decomposition pathway, though specific data is not currently available. The table below presents the initial decomposition temperatures for a series of heterocyclic compounds, illustrating the effect of different substituents on thermal stability.

| Compound | Substituent | Initial Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Unsubstituted triazine derivative | - | 275 | mdpi.com |

| 4-CH3 substituted triazine derivative | 4-CH3 | 264 | mdpi.com |

| 4-Cl substituted triazine derivative | 4-Cl | 286 | mdpi.com |

| 3-Cl substituted triazine derivative | 3-Cl | 290 | mdpi.com |

| 3,4-Cl2 substituted triazine derivative | 3,4-Cl2 | 300 | mdpi.com |

Complexation Chemistry and Supramolecular Interactions

The molecular architecture of this compound is well-suited for engaging in a variety of non-covalent interactions, which form the basis of its complexation and supramolecular chemistry. The key functional groups that can participate in these interactions include the phenolic hydroxyl group (a hydrogen bond donor and acceptor), the methoxy group (a hydrogen bond acceptor), the nitro group (a hydrogen bond acceptor and capable of participating in dipole-dipole interactions), and the aromatic coumarin core (which can engage in π-π stacking interactions).

The ability of coumarin derivatives to form supramolecular assemblies is well-documented, with photodimerization within host molecules like cyclodextrins and cucurbiturils being a notable example. mdpi.com These host-guest complexes can control the regio- and stereoselectivity of the photochemical reaction. mdpi.com

While specific studies on the complexation chemistry of this compound are limited, its potential for supramolecular interactions can be inferred from its structure. The presence of both hydrogen bond donors and acceptors makes it a candidate for forming self-assembled structures or for binding to complementary molecular partners. The nitro group, in particular, can act as a strong hydrogen bond acceptor. Furthermore, the extended π-system of the coumarin ring can lead to π-stacking interactions with other aromatic molecules. These non-covalent interactions are fundamental to many biological processes and are increasingly being exploited in the design of new materials and sensors.

The following table lists the potential supramolecular interactions that this compound can participate in, based on its functional groups.

| Functional Group | Potential Supramolecular Interaction |

|---|---|

| 4-Hydroxy group | Hydrogen bonding (donor and acceptor) |

| 7-Methoxy group | Hydrogen bonding (acceptor) |

| 3-Nitro group | Hydrogen bonding (acceptor), Dipole-dipole interactions |

| Coumarin core | π-π stacking, van der Waals forces |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 4-Hydroxy-7-methoxy-3-nitrocoumarin. It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the confirmation of its complex structure.

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. These techniques reveal correlations between different nuclei, confirming the compound's regioselectivity and spatial arrangement. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be used to trace the connectivity of the aromatic protons on the benzene (B151609) ring, confirming their relative positions (e.g., H-5, H-6, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is fundamental for assigning the carbon signals in the ¹³C NMR spectrum by correlating them with their known proton counterparts. For instance, the methoxy (B1213986) protons would show a clear correlation to the methoxy carbon. nih.govscilit.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire carbon skeleton. It detects longer-range couplings between protons and carbons (typically over two to three bonds). This allows for the assignment of quaternary (non-protonated) carbons, such as C-2 (carbonyl), C-3, C-4, C-4a, C-7, and C-8a. For example, correlations from the methoxy protons to C-7 would definitively place the methoxy group at that position. nih.govscilit.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei, which is critical for conformational analysis. NOESY correlations can indicate the spatial orientation of substituents relative to the coumarin (B35378) core. nih.govresearchgate.netacs.org In derivatives, it has been used to determine the spatial relationship between substituents and the coumarin scaffold. scilit.comacs.org

The combined data from these 2D NMR experiments provide an unambiguous assignment of every proton and carbon atom in the molecule, as illustrated in the table below with hypothetical data based on related structures.

Interactive Table 1: Illustrative NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 2 | - | ~160.5 | H-4, H-5 |

| 3 | - | ~117.0 | H-4, H-5 |

| 4 | - | ~158.0 | H-5 |

| 4a | - | ~110.0 | H-5, H-8 |

| 5 | ~7.8 (d) | ~126.0 | H-6, C-4, C-4a, C-7 |

| 6 | ~6.9 (dd) | ~113.0 | H-5, H-8, C-8, C-4a |

| 7 | - | ~165.0 | H-5, H-6, H-8, 7-OCH₃ |

| 8 | ~6.8 (d) | ~101.0 | H-6, C-4a, C-7 |

| 8a | - | ~154.0 | H-5, H-8 |

| 4-OH | ~11.0 (s, br) | - | C-3, C-4, C-4a |

| 7-OCH₃ | ~3.9 (s) | ~56.0 | C-7 |

Note: This table is illustrative. Actual chemical shifts may vary depending on the solvent and experimental conditions.

While solution-state NMR describes the molecule's average conformation, solid-state NMR (SSNMR) provides insight into its structure in the solid phase. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

SSNMR techniques, such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), are highly sensitive to the local environment of each carbon atom. researchgate.net If this compound exists in different polymorphic forms, the SSNMR spectra would reveal differences in chemical shifts for the same carbon atoms between the forms. nih.govacs.org These variations arise from changes in molecular conformation (e.g., torsion angles) and intermolecular packing arrangements in the crystal lattice. nih.gov Studies on other coumarins have shown that double resonances in the ¹³C CP/MAS spectrum can indicate the presence of multiple, distinct molecules in the asymmetric unit of the crystal. researchgate.net This technique is therefore a powerful tool for identifying and characterizing different crystalline forms of the compound without the need for single crystals.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

A single-crystal X-ray diffraction study of this compound or its derivatives would provide unequivocal proof of its molecular structure. The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. ontosight.ai This data allows for the construction of an electron density map, from which the positions of all atoms can be determined.

For this compound, the key outcomes of such a study would be:

Confirmation of the substitution pattern on the coumarin ring, particularly the placement of the nitro group at the C-3 position.

Precise measurement of bond lengths and angles, which can reveal electronic effects of the substituents. For instance, studies on related 3-nitrocoumarins show that the coumarin core is typically planar. researchgate.nettcichemicals.com

Detailed information about the planarity of the coumarin system and the torsion angles of the substituent groups (nitro, hydroxyl, methoxy).

Elucidation of the intermolecular forces, such as hydrogen bonds and stacking interactions, that govern how the molecules pack together in the crystal.

Interactive Table 2: Representative Crystal Data for a Nitrocoumarin Derivative

| Parameter | Value |

| Formula | C₉H₅NO₅ |

| Formula Weight | 207.14 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.5788 |

| b (Å) | 5.022 |

| c (Å) | 8.8729 |

| V (ų) | 827.9 |

| Z | 4 |

| R-factor | 0.038 |

Source: Data from a study on 4-hydroxy-3-nitrocoumarin (B1395564). researchgate.net

Derived from X-ray crystallography data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. uminho.ptmdpi.com

For this compound, this analysis would reveal:

Hydrogen Bonds: Strong O-H···O hydrogen bonds involving the hydroxyl group and the nitro or carbonyl oxygen atoms would appear as prominent red regions on the dnorm surface.

Fingerprint Plots: Two-dimensional fingerprint plots summarize all the intermolecular contacts. The shape and distribution of points on this plot provide a quantitative summary of the packing environment. For example, sharp spikes on the plot are characteristic of strong hydrogen bonds. uminho.ptmdpi.com

Interactive Table 3: Example Contributions to the Hirshfeld Surface for a Related Nitro-Substituted Aromatic Compound

| Interaction Type | Contribution (%) |

| H···O / O···H | 47.3 |

| H···H | 19.8 |

| C···O / O···C | 12.0 |

| C···H / H···C | 8.5 |

| O···O | 4.6 |

| C···C | 3.9 |

| N···O / O···N | 3.1 |

Source: Data from a Hirshfeld analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying hydrogen bonding.

FT-IR Spectroscopy: In an FT-IR spectrum, specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorption bands would be expected for:

O-H stretch: A broad band, typically in the range of 3200-3500 cm⁻¹, characteristic of the hydroxyl group, potentially broadened by hydrogen bonding.

C-H stretch: Aromatic and methoxy C-H stretching vibrations just above 3000 cm⁻¹.

C=O stretch: A strong absorption for the lactone carbonyl group, typically around 1700-1740 cm⁻¹. mdpi.com

C=C stretch: Aromatic ring vibrations in the 1450-1610 cm⁻¹ region. researchgate.net

NO₂ stretch: Two distinct bands for the asymmetric and symmetric stretching of the nitro group, typically around 1515-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. researchgate.net

C-O stretch: Bands corresponding to the ether (Ar-O-CH₃) and lactone C-O bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. The nitro group's symmetric stretch is often strong in the Raman spectrum. Studies on similar molecules like 4-hydroxy-3-nitrocoumarin have utilized FT-Raman to analyze the vibrational modes. Resonance Raman studies on molecules with similar donor-acceptor (hydroxy-nitro) systems show selective enhancement of modes associated with the chromophore, such as the NO₂ symmetric stretch. This can provide specific information about the electronic structure of the molecule.

Interactive Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in this compound

| Functional Group | Technique | Expected Wavenumber Range (cm⁻¹) | Reference |

| Hydroxyl (O-H) | FT-IR | 3200 - 3500 (broad) | mdpi.com |

| Carbonyl (C=O) | FT-IR | 1700 - 1740 | mdpi.com |

| Nitro (NO₂) - Asymmetric | FT-IR | 1515 - 1560 | researchgate.net |

| Nitro (NO₂) - Symmetric | FT-IR / Raman | 1335 - 1380 | researchgate.net |

| Aromatic (C=C) | FT-IR | 1450 - 1610 | researchgate.net |

Interpretation of Characteristic Absorptions and Band Shifts

Spectroscopic techniques such as UV-Vis and Infrared (IR) spectroscopy provide valuable information about the functional groups present in this compound and the electronic transitions within the molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is significantly influenced by its chromophoric system. The presence of the nitro (-NO₂) group, an electron-withdrawing group, in conjugation with the coumarin ring system, typically results in enhanced absorbance in the 300–400 nm range. This is a key characteristic used to confirm the successful nitration of the parent coumarin structure. For comparison, the parent compound, 7-methoxycoumarin, absorbs at approximately 315 nm. The bathochromic shift (shift to longer wavelengths) observed in the nitrated derivative is a direct consequence of the extended conjugation and the electronic effects of the nitro group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. These bands are crucial for structural confirmation.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H stretch | 3344 | scispace.com |

| Aromatic C-H stretch | 3083 | scispace.com |

| C=O (lactone) stretch | 1681 | scispace.com |

| NO₂ asymmetric and symmetric stretch | 1515 and 1335 | scispace.com |

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions. Shifts in these characteristic frequencies can provide insights into changes in the molecule's structure or its interaction with other molecules.

Application in Reaction Monitoring and Purity Assessment in Research

In a research setting, spectroscopic techniques are vital for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

The synthesis of this compound typically involves the nitration of a 4-hydroxycoumarin (B602359) precursor. rsc.org Thin-layer chromatography (TLC) is a common method used to monitor the progress of this reaction. scispace.comrsc.org

Following synthesis, purification is often achieved through column chromatography. Spectroscopic methods are then employed to confirm the identity and purity of the isolated compound. The presence of the characteristic IR absorption bands and the specific UV-Vis absorbance maxima confirm the formation of the desired product. Any significant deviation or the presence of unexpected peaks may indicate the presence of impurities or byproducts, such as nitro-isomer byproducts.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound. It also provides detailed information about the fragmentation patterns of the molecule, which is invaluable for structural elucidation.

Elucidation of Decomposition Mechanisms and Ion Structures

HRMS with a soft ionization technique like Electrospray Ionization (ESI) is particularly useful for analyzing coumarin derivatives. For this compound (C₁₀H₇NO₆), the calculated molecular weight is 237.02 atomic mass units. HRMS can confirm this molecular weight with high accuracy, helping to distinguish it from other compounds with similar nominal masses.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of the parent ion reveals information about the stability of different parts of the molecule and the nature of the chemical bonds. For instance, in related coumarin structures, the fragmentation often involves the loss of small neutral molecules like CO or the cleavage of substituent groups. Analyzing these fragmentation pathways helps researchers to piece together the structure of the molecule and understand its decomposition under energetic conditions.

Use in Reaction Intermediate Identification

In the synthesis of complex molecules, identifying transient intermediates can be crucial for understanding the reaction mechanism. While direct identification of reaction intermediates for the synthesis of this compound specifically is not extensively detailed in the provided context, the principles of using HRMS for this purpose are well-established in the study of related compounds. For example, in the synthesis of other complex coumarin derivatives, intermediates have been successfully characterized. scispace.com This technique allows for the detection of short-lived species in a reaction mixture, providing evidence for proposed reaction pathways.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of coumarin (B35378) derivatives. mdpi.comijcrar.com By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately model the molecule's behavior. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in charge transfer interactions. mdpi.comnih.gov

For coumarin derivatives, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. semanticscholar.org This is because a smaller energy gap facilitates the excitation of an electron from the HOMO to the LUMO, making the molecule more prone to react. The introduction of electron-donating and electron-accepting groups can significantly influence this energy gap, thereby tuning the molecule's electronic and optical properties. researchgate.net In the case of 4-hydroxy-7-methoxy-3-nitrocoumarin, the presence of the electron-withdrawing nitro group and electron-donating hydroxyl and methoxy (B1213986) groups creates a complex electronic environment that has been a subject of detailed computational analysis. mdpi.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. nih.gov |

| Energy Gap | The energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. semanticscholar.orgnih.gov |

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.dewuxiapptec.com This mapping is invaluable for predicting the sites of electrophilic and nucleophilic attack. ijcrar.com

For this compound, the ESP map reveals the influence of the various functional groups on the charge distribution. The nitro group, being strongly electron-withdrawing, creates a region of positive electrostatic potential, making the adjacent carbon atoms susceptible to nucleophilic attack. Conversely, the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups exhibit negative electrostatic potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. wuxiapptec.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations have proven to be highly effective in predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov These theoretical predictions, when compared with experimental data, serve to validate the computed molecular structures and provide a deeper understanding of the spectral features. researchgate.net

For instance, theoretical calculations of ¹H and ¹³C NMR chemical shifts for similar coumarin structures have shown good agreement with experimental values. nih.govnih.gov Similarly, calculated IR spectra can help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. ijcrar.com TD-DFT (Time-Dependent Density Functional Theory) calculations are employed to predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum. researchgate.net

Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Dynamics

Understanding the conformational flexibility of this compound is essential as its biological activity can be closely linked to its three-dimensional structure. Molecular mechanics and dynamics simulations are employed to explore the molecule's conformational space and identify its stable conformers. nih.gov

Potential Energy Surface Scans and Stable Conformations

Potential Energy Surface (PES) scans are performed to systematically explore the energy of the molecule as a function of specific dihedral angles. uni-muenchen.degaussian.comreadthedocs.io By rotating key bonds, such as those connected to the substituent groups, researchers can identify the rotational barriers and locate the minimum energy conformations. researchgate.net These stable conformations represent the most likely shapes the molecule will adopt. For coumarin derivatives, the orientation of the substituent groups can significantly impact their interaction with biological targets.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can have a substantial impact on the conformational preferences of a molecule. nih.gov Computational methods can incorporate solvent effects, often using continuum models, to provide a more realistic representation of the molecule's behavior in solution. These studies have shown that the polarity of the solvent can influence the relative stability of different conformers and affect the molecule's photophysical properties. researchgate.net For instance, in polar solvents, conformations with larger dipole moments may be stabilized.

Theoretical Studies on Intermolecular Interactions

Theoretical studies on intermolecular interactions are crucial for predicting how this compound might behave in different chemical environments. These investigations can reveal the nature and strength of binding forces, which are fundamental to the compound's chemical and physical properties.

While specific molecular docking studies of this compound with non-biological model systems are not extensively documented in the available literature, the methodology is widely applied to the coumarin class to understand their binding behaviors. ujpronline.comujpronline.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or scaffold). nih.gov This method helps in elucidating the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In typical studies involving coumarin derivatives, a model enzyme scaffold is used to simulate the binding process. The goal is to identify key structural features of the coumarin that govern its binding affinity and selectivity. For instance, the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups on the this compound scaffold are expected to play significant roles in forming interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

The general process of a molecular docking study is outlined below:

Preparation of the Ligand: A 3D structure of the coumarin derivative is generated and optimized to its lowest energy conformation.

Preparation of the Scaffold: A 3D structure of the model system (e.g., an enzyme's active site) is obtained, often from a protein data bank.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the scaffold's binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.

Studies on related coumarins have shown that their binding affinity is often influenced by the specific amino acid residues within the binding pocket of protein scaffolds. ujpronline.com

Direct adsorption studies for this compound on specific material surfaces are not prominent in the researched literature. However, research on related nitroaromatic compounds and coumarins provides a strong basis for understanding the principles that would govern its adsorption behavior. researchgate.netnih.gov Adsorption is a surface phenomenon where molecules from a gas or liquid phase accumulate on the surface of a solid. The efficiency and mechanism of adsorption depend on the chemical nature of both the compound (adsorbate) and the material surface (adsorbent). researchgate.net

The adsorption of organic molecules like this compound is influenced by several factors:

Surface Chemistry of the Adsorbent: The presence of functional groups on the adsorbent surface is critical. Basic surface groups can enhance interactions with acidic molecules, while specific functionalities can lead to hydrogen bonding or electrostatic interactions. mdpi.com

Pore Structure: The surface area and pore size distribution of the adsorbent material determine the number of available adsorption sites. researchgate.net

Environmental Conditions: pH and temperature can significantly affect adsorption. For example, pH can alter the surface charge of the adsorbent and the ionization state of the adsorbate. nih.gov

Potential interactions driving the adsorption of this compound onto a material surface could include:

Hydrogen Bonding: Via the hydroxyl group and the oxygen atoms of the nitro and carbonyl groups.

π-π Stacking: Between the aromatic ring of the coumarin and a graphitic or aromatic surface.

Electrostatic Interactions: The electron-withdrawing nitro group makes the aromatic ring electron-deficient, favoring interactions with electron-rich sites on a material surface.

The table below summarizes common adsorbent materials and the types of interactions that are typically observed with related organic compounds.

| Adsorbent Material | Typical Functional Groups/Properties | Dominant Interaction Mechanisms with Aromatic/Nitro Compounds |

| Activated Carbon | High surface area, porous structure, various oxygen-containing surface groups. | π-π stacking, hydrophobic interactions, hydrogen bonding. researchgate.net |

| Chitosan | Amino (-NH₂) and hydroxyl (-OH) groups. | Hydrogen bonding, electrostatic interactions. researchgate.net |

| Clays (e.g., Montmorillonite) | Siloxane and aluminol groups; layered structure. | Electrostatic interactions, surface complexation, pore filling. nih.gov |

| Graphene Oxide | Hydroxyl, epoxy, and carboxyl groups. | Hydrogen bonding, π-π stacking, electrostatic interactions. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to build predictive models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.com These models are valuable for estimating the properties of new or untested compounds without the need for extensive experimental work.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For chemical reactivity, these descriptors are often derived from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net DFT calculations can provide insights into the electronic structure of this compound. ijcrar.com

The following table details key global reactivity descriptors and their significance.

| Descriptor | Formula | Interpretation for Chemical Reactivity |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability. Higher values indicate a better electron donor. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability. Lower values indicate a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability. A larger gap implies higher stability and lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Harder molecules are less reactive. |

| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Formulas are based on Koopman's theorem approximations.

Once a large set of descriptors is calculated, feature selection is employed. This process identifies the most relevant descriptors that have the strongest correlation with the property of interest. This step is crucial for building a robust and interpretable QSPR model by reducing noise and redundancy in the data. researchgate.net

After calculating and selecting the most relevant descriptors, a predictive model can be developed. This involves using statistical methods or machine learning algorithms to establish a mathematical relationship between the selected descriptors (independent variables) and the chemical property of interest (dependent variable). mdpi.comnih.gov

The development of a predictive QSPR model for a chemical property of coumarin derivatives generally follows these steps:

Data Set Assembly: A diverse set of coumarin compounds with known experimental values for the target property is collected. dovepress.com

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, steric, etc.) is calculated for each compound in the dataset. researchgate.net

Data Splitting: The dataset is divided into a training set (for building the model) and a test set (for validating the model's predictive power).

Model Building: A learning algorithm (e.g., Multiple Linear Regression, Artificial Neural Network) is used on the training set to find the best mathematical equation linking the descriptors to the property. mdpi.comnih.gov

Model Validation: The model's ability to make accurate predictions is evaluated using the independent test set and various statistical metrics (e.g., correlation coefficient R², Root Mean Square Error).

Such models can be used to predict a wide array of properties for compounds like this compound, including boiling point, solubility, and other characteristics relevant to its potential applications. mdpi.com

Exploration of Research Applications and Advanced Materials Science Contexts

Role as a Synthetic Precursor in Complex Molecule Synthesis

4-Hydroxy-7-methoxy-3-nitrocoumarin is a valuable precursor in organic synthesis due to the reactivity of its functional groups. The nitro group, in particular, is a key functional handle that can be transformed into other groups, paving the way for the construction of diverse molecular frameworks.

The structure of this compound is adeptly suited for the synthesis of various fused heterocyclic systems. The reactivity of the 4-hydroxy group and the C3-position, activated by the nitro group, allows for cyclization reactions to form new rings. For instance, 4-hydroxycoumarins, in general, serve as C,O-bis-nucleophiles in cycloaddition reactions. nih.gov They can react with various reagents to build complex heterocyclic structures.

One significant application involves the reduction of the 3-nitro group to a 3-amino group. The resulting 3-amino-4-hydroxycoumarin is a key intermediate for synthesizing coumarin-annulated azepines through a pseudo three-component reaction with substituted acetophenones. rsc.org Furthermore, 4-hydroxycoumarins can be used in one-pot multi-component reactions with aldehydes and α-halo ketones to produce complex fused systems like dihydrofuro[3,2-c]coumarins. nih.govfrontiersin.org

| Starting Material | Reagents | Resulting Heterocyclic System | Reference |

| 4-Hydroxy-3-nitrocoumarin (B1395564) | H₂, Pd/C; then Acetophenones, p-TsOH | Coumarin-annulated Azepines | rsc.org |

| 4-Hydroxycoumarin (B602359) derivatives | Aldehydes, α-Halo Ketones | Dihydrofuro[3,2-c]coumarins | nih.govfrontiersin.org |

| 4-Hydroxycoumarins | Propargylic Esters (Copper-catalyzed) | Chiral Dihydrofuro[3,2-c]coumarins | nih.gov |

The role of this compound as an intermediate extends to the synthesis of a variety of advanced organic compounds beyond fused heterocycles. The nitro group significantly influences its reactivity, making it a precursor for further functionalization.

A primary transformation is the reduction of the 3-nitro group to a 3-aminocoumarin (B156225) derivative using reagents like H₂/Pd-C. rsc.org This amino group can then undergo a wide range of reactions. For example, it can be condensed with aldehydes to form Schiff bases, which are themselves versatile intermediates. mdpi.com It can also react with chloroacetyl chloride to introduce an acetamido group, a side chain known to be important for biological activity in some molecular contexts. mdpi.com

Furthermore, 3-nitrocoumarins can be used to synthesize C-4 acylated coumarins through photocatalyzed reactions with α-keto acids, demonstrating the versatility of the nitrocoumarin scaffold in building complex substituted coumarins. nih.govfrontiersin.org The presence of the methoxy (B1213986) group at the 7-position can also help to improve the solubility and stability of the compound and its derivatives during these synthetic transformations.

Development as a Fluorescent Probe and Optical Sensor in Chemical Research

Coumarin (B35378) derivatives are renowned for their fluorescent properties and are widely used as probes and sensors. sapub.orgresearchgate.net The photophysical characteristics are highly dependent on the substituents on the coumarin ring, particularly at the C3, C4, and C7 positions. researchgate.netresearchgate.net

The fluorescence of coumarins is strongly influenced by the interplay of electron-donating and electron-accepting groups, which can facilitate an intramolecular charge transfer (ICT) process upon excitation. rsc.org Generally, coumarins with an electron-donating group, such as a hydroxy or methoxy group at the C7-position, are known to be fluorescent. sapub.orgscispace.com 7-Hydroxycoumarins typically exhibit bright blue fluorescence in neutral or alkaline conditions. scispace.com

However, the presence of a strong electron-withdrawing nitro group, as in this compound, drastically alters these properties. Nitro groups are well-known quenchers of fluorescence. This quenching effect is demonstrated in a study of related compounds, where 7-hydroxy-4-methyl-8-nitrocoumarin (B94725) was found to be non-luminescent, with no photoluminescence (PL) signal detected upon excitation. unica.itmdpi.com In contrast, the non-nitrated parent compound, 7-hydroxy-4-methylcoumarin, shows a clear emission peak. mdpi.com Therefore, it is expected that this compound would have a very low or negligible fluorescence quantum yield.

| Compound | Key Substituents | Observed Fluorescence | Reference |

| 7-Hydroxy-4-methylcoumarin | 7-OH | Fluorescent, peak at ~385-392 nm | mdpi.com |

| 7-Hydroxy-8-methoxy-4-methylcoumarin | 7-OH, 8-OCH₃ | Fluorescent, peak at 425 nm | unica.itmdpi.com |

| 7-Hydroxy-4-methyl-8-nitrocoumarin | 7-OH, 8-NO₂ | No photoluminescence detected | unica.itmdpi.com |

| This compound | 4-OH, 7-OCH₃, 3-NO₂ | Expected to have negligible fluorescence |

The design of fluorescent probes often relies on modulating photophysical processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). researchgate.net Coumarins are excellent scaffolds for such probes because their C3, C4, and C7 positions can be readily modified to tune their sensitivity to the local environment, such as polarity or viscosity. researchgate.netmdpi.com

While the inherent fluorescence of this compound is quenched, its structure provides a basis for "off-on" sensor design. In this strategy, a probe is initially non-fluorescent (the "off" state) but becomes fluorescent (the "on" state) upon reaction with a specific analyte. The nitro group is an ideal recognition site for this purpose. For example, probes for nitroreductase, an enzyme found in certain bacteria and hypoxic tumor cells, are designed with a nitroaromatic group that quenches fluorescence. plos.org Enzymatic reduction of the nitro group to an amino group disrupts the quenching mechanism (e.g., by altering the ICT or PET process), leading to a significant increase in fluorescence intensity. plos.org